molecular formula C10H9NO B1295977 5-(4-Methylphenyl)isoxazole CAS No. 7064-35-9

5-(4-Methylphenyl)isoxazole

Cat. No.: B1295977
CAS No.: 7064-35-9
M. Wt: 159.18 g/mol
InChI Key: BJVLLTZZYAWHGW-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its wide range of biological activities and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazole
  • 5-(4-Chlorophenyl)isoxazole
  • 5-(4-Nitrophenyl)isoxazole

Uniqueness

5-(4-Methylphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

5-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVLLTZZYAWHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296834
Record name 5-(4-methylphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7064-35-9
Record name 7064-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111918
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-methylphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(P-TOLYL)ISOXAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At 0° C. a solution of hydroxylamine-O-sulfonic acid (93 g) in dry methanol (700 ml) is added over 2 min to a solution of crude 3-dimethylamino-1-p-tolylprop-2-en-1-one (148 g) in dry methanol (1 l). The mixture is stirred at ambient temperature for 20 min, then carefully poured into a solution of sodium bicarbonate (150 g) in water (1 l). After standing at room temperature over night (for convenience) the precipitate is collected and dried to give crude 5-(4-methylphenyl)-isoxazole. In order to obtain purer product, the material can be purified by flash cromatography on silica gel, using hexane/ethyl acetate (4:1) as eluent.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Have any studies explored the antitubercular potential of 5-(4-Methylphenyl)isoxazole derivatives?

A2: Yes, research has investigated the synthesis and antitubercular activity of phenylisoxazole isoniazid derivatives, including this compound-3-carbaldehyde isonicotinylhydrazone (compound 7 in the study). [] This compound showed promising activity against the Mycobacterium tuberculosis standard strain H37Rv, with a minimum inhibitory concentration (MIC) comparable to isoniazid. [] While these findings are encouraging, further investigation is crucial to determine the potential of this compound as a viable antitubercular agent.

Q2: What insights have computational studies provided about the structure of this compound derivatives?

A3: Computational chemistry has been employed to study the structure of this compound derivatives. For instance, density functional theory (DFT) calculations were used to investigate the conformational preferences of phenylisoxazole isoniazid derivatives, including this compound-3-carbaldehyde isonicotinylhydrazone. [] These calculations, conducted at the B3LYP/6-311++G(d,p) level of theory, suggested that these compounds predominantly exist in the trans(E) isomeric form in solution. [] This information contributes to a deeper understanding of the structure-activity relationships of these compounds, potentially guiding future drug design efforts.

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